4-Bromopiperidine-1-carbonyl chloride

説明

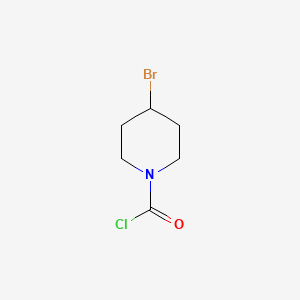

4-Bromopiperidine-1-carbonyl chloride is a halogenated piperidine derivative featuring a bromine atom at the 4-position of the piperidine ring and a reactive carbonyl chloride group at the 1-position. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized piperidine derivatives. The bromine substituent introduces steric and electronic effects, influencing both the compound’s stability and its reactivity in nucleophilic acyl substitution reactions.

特性

IUPAC Name |

4-bromopiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMDVPYQUGXVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromopiperidine with phosgene (COCl2) under controlled conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Bromopiperidine-1-carbonyl chloride may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of protective equipment and safety protocols is essential due to the hazardous nature of the reagents involved .

化学反応の分析

Types of Reactions: 4-Bromopiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 4-aminopiperidine derivatives or 4-thiopiperidine derivatives can be formed.

Hydrolysis Product: 4-Bromopiperidine-1-carboxylic acid.

科学的研究の応用

Synthesis Overview

The synthesis of 4-Bromopiperidine-1-carbonyl chloride typically involves the chlorination of 4-bromopiperidine using thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:

Pharmaceutical Applications

1. Drug Development

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It has been reported in the preparation of compounds targeting central nervous system disorders, including analgesics and antipsychotics. For instance, derivatives of this compound have shown potential as inhibitors for certain types of cancer and neurological diseases.

Case Study: Antidepressants

A notable application is in the synthesis of antidepressant agents. Research has demonstrated that modifications on the piperidine ring can lead to enhanced efficacy and reduced side effects compared to existing drugs. A study published in Bioorganic Medicinal Chemistry Letters highlighted how derivatives synthesized from this compound exhibited significant serotonin reuptake inhibition, a common mechanism for antidepressant activity .

Agrochemical Applications

2. Pesticide Development

In agrochemistry, this compound serves as a precursor for developing novel pesticides. Its ability to undergo further functionalization allows chemists to design compounds with specific biological activities against pests.

Data Table: Pesticidal Activity

| Compound Name | Target Pest | Activity Level | Reference |

|---|---|---|---|

| 4-Bromopiperidine Derivative | Aphids | High | Journal of Agricultural Chemistry |

| 4-Bromopiperidine Derivative | Leafhoppers | Moderate | Journal of Agricultural Chemistry |

Material Science Applications

3. Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in creating polymers with specific functionalities. By incorporating this compound into polymer backbones, researchers can tailor materials for drug delivery systems or advanced coatings.

Case Study: Drug Delivery Systems

Research has shown that polymers synthesized from this compound can enhance the solubility and bioavailability of poorly soluble drugs. A study demonstrated that piperidine-based polymers improved the release profiles of certain anticancer drugs when tested in vitro .

作用機序

The mechanism of action of 4-Bromopiperidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in the synthesis of bioactive compounds .

類似化合物との比較

Benzyl 4-Aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Structural Differences: The amino group (-NH₂) at the 4-position contrasts with the bromine atom in the target compound, altering electronic properties (electron-donating vs. electron-withdrawing effects). The benzyloxycarbonyl (Cbz) protecting group replaces the carbonyl chloride, reducing electrophilicity and reactivity toward nucleophiles.

- Applications :

- Safety: Limited toxicological data available; requires precautions similar to those for handling reactive amines (e.g., skin/eye protection) .

Propionyl Chloride (CAS 79-03-8)

- Functional Group Comparison :

- Both compounds feature a carbonyl chloride group. However, propionyl chloride lacks the piperidine ring, resulting in lower steric hindrance and faster reaction kinetics in acylation reactions.

- Reactivity :

1-Boc-4-Piperidone (CAS 79099-07-3)

- Key Contrasts :

- Utility :

- Widely used in medicinal chemistry for ketone-mediated cyclizations or as a precursor to secondary amines.

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

- Structural Divergence :

- Bromine is located on a benzyl substituent rather than directly on the piperidine ring, altering electronic distribution and steric profile.

- The carboxylic acid group (-COOH) contrasts with the carbonyl chloride, limiting its utility as an electrophile but enabling use in salt formation or coordination chemistry .

- Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand due to its carboxylic acid functionality.

Data Table: Comparative Analysis of Key Properties

Research Findings and Trends

- Reactivity Trends: The electron-withdrawing bromine in this compound enhances the electrophilicity of the carbonyl chloride compared to non-halogenated analogs, though steric effects from the piperidine ring may moderate reaction rates .

- Safety Considerations: Piperidine derivatives with reactive groups (e.g., carbonyl chlorides) universally require stringent safety protocols, including eye/flush procedures and PPE, as seen in Benzyl 4-aminopiperidine-1-carboxylate handling guidelines .

- Synthetic Utility : Compounds like 1-Boc-4-piperidone highlight the trade-off between stability and reactivity, whereas this compound occupies a niche in targeted electrophilic functionalizations.

生物活性

4-Bromopiperidine-1-carbonyl chloride (CAS No. 2287340-59-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆H₈BrClN

- Molecular Weight : 207.49 g/mol

- Log P (octanol-water partition coefficient) : 2.96, indicating moderate lipophilicity.

- Solubility : High solubility in organic solvents.

Research indicates that this compound may function through several mechanisms, particularly as an inhibitor of reactive oxygen species (ROS) and as a potential modulator of protein interactions. Notably, it has been studied for its effects on DNA damage repair mechanisms and its role in reducing cyclobutene pyrimidine dimers (CPDs) in UV-exposed cells .

Inhibition of Reactive Oxygen Species

One of the significant findings regarding this compound is its ability to inhibit the formation of reactive oxygen species. In vitro studies have demonstrated that this compound can reduce oxidative stress markers and improve cellular viability under UV exposure conditions .

Anticancer Potential

The compound has shown promise in anticancer research, particularly in targeting the NOX1 holoenzyme involved in cancer progression. Modifications to the compound have led to derivatives that exhibit enhanced binding affinity to specific protein targets, demonstrating potential as small-molecule inhibitors in cancer therapy .

Study on UV-Induced DNA Damage

In a study involving human skin explants, topical application of this compound derivatives significantly reduced the formation of CPDs caused by UV radiation. This suggests a protective role against UV-induced carcinogenesis, highlighting its potential application in dermatological formulations aimed at preventing skin cancer .

In Vitro Binding Studies

Isothermal calorimetric binding studies revealed that modified forms of this compound exhibited high affinity (KD = 2 nM) for the Noxo1 peptide, further supporting its role as a potent inhibitor in oxidative stress pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 207.49 g/mol |

| Log P | 2.96 |

| Solubility | High |

| Binding Affinity (Noxo1) | KD = 2 nM |

| Toxicity in Human Cells | Non-toxic |

Q & A

Q. What are the common synthetic routes for preparing 4-bromopiperidine-1-carbonyl chloride, and what solvents or catalysts are typically employed?

The synthesis of piperidine-derived carbonyl chlorides often involves reacting piperidine precursors with carbonyl chloride agents (e.g., phosgene or thionyl chloride). For brominated derivatives like this compound, bromination steps may precede or follow carbonyl chloride formation. Common solvents include methanol, tetrahydrofuran (THF), or dichloromethane, with catalysts such as triethylamine or DMAP used to accelerate reactivity . Purification typically involves crystallization or column chromatography to isolate high-purity products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to the reactive nature of carbonyl chlorides and potential bromine-related hazards, strict safety measures are required:

- Use fume hoods and closed systems to avoid inhalation or skin contact .

- Wear nitrile gloves, safety goggles, and protective clothing.

- Immediate first aid for exposure: Flush eyes with water for 15 minutes; wash skin with soap and water .

- Note that toxicological data for many piperidine derivatives remain incomplete, necessitating conservative handling .

Q. How is this compound typically characterized analytically?

Key characterization methods include:

- NMR spectroscopy : To confirm bromine substitution on the piperidine ring and carbonyl chloride functionality.

- Mass spectrometry : For molecular weight verification (e.g., expected m/z for C₆H₉BrClNO).

- FTIR : To identify carbonyl (C=O) stretches near 1700–1800 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in multistep syntheses?

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during bromination to minimize side reactions.

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or nucleophilic catalysts to enhance carbonyl chloride formation .

- Solvent polarity adjustments : Use aprotic solvents like THF to stabilize intermediates .

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield .

Q. What strategies address discrepancies in reported reactivity or stability of this compound derivatives?

Contradictions in reactivity may arise from variations in steric hindrance or bromine’s electronic effects. To resolve these:

Q. How can this compound serve as a precursor in designing bioactive molecules?

The bromine atom and carbonyl chloride group enable diverse derivatization:

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Impurities like residual solvents or dehalogenated byproducts require:

- High-resolution LC-MS : To detect low-abundance species.

- Ion chromatography : For halide ion quantification .

- Standard addition methods : To calibrate for matrix effects in complex mixtures .

Methodological Guidance

Designing experiments to evaluate the hydrolytic stability of this compound:

- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor hydrolysis via UV-Vis (loss of carbonyl chloride absorbance) or NMR .

- Compare degradation rates to predict shelf-life under storage conditions .

Interpreting conflicting biological activity data in structure-activity relationship (SAR) studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。